5-Fluoro-2-methoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
5-Fluoro-2-methoxybenzaldehyde is primarily used as a biochemical reagent . It is an aryl fluorinated building block . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets through its chemical structure, which includes a fluorine atom and a methoxy group attached to a benzaldehyde group .
Biochemical Pathways
It has been used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .
Pharmacokinetics
Its solubility and other physical and chemical properties would influence its bioavailability .
Result of Action
As a biochemical reagent, its effects would depend on the specific biological context and the targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is air sensitive and should be stored away from air . It is also heavier than air, which may cause it to accumulate in confined spaces, particularly at or below ground level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoroanisole with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Fluoro-2-methoxybenzoic acid.
Reduction: 5-Fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methoxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluorosalicylaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
Comparison: 5-Fluoro-2-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzaldehyde ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications and research contexts .
Properties
IUPAC Name |
5-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDWFVRQNUUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370591 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19415-51-1 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19415-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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